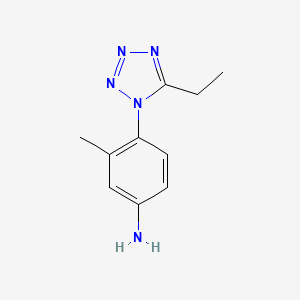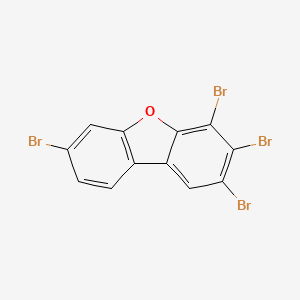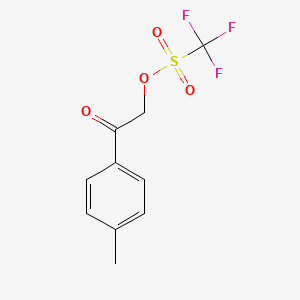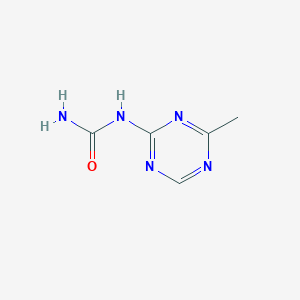
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The ethyl and methyl groups attached to the tetrazole and aniline rings, respectively, contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with ethyl azide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper(I) iodide, and a base, such as sodium hydroxide. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring. The product is then purified using standard techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and increase the yield of the desired product. Additionally, the use of automated systems can help in monitoring and controlling the reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aniline ring, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the nitro or nitroso derivatives back to the original aniline compound.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles. For example, halogenation can be achieved using halogenating agents such as chlorine or bromine. The resulting halogenated derivatives can be further functionalized to introduce other substituents.
Common reagents and conditions used in these reactions include solvents such as ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used as a probe to study enzyme activity and protein interactions. Its tetrazole ring can mimic certain biological structures, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a promising candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of high-energy materials such as explosives and propellants. Its tetrazole ring contributes to the high energy content and stability of these materials.
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to changes in their activity. The ethyl and methyl groups can also influence the compound’s binding affinity and selectivity for different targets.
At the molecular level, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access. It can also modulate protein-protein interactions by stabilizing or destabilizing specific conformations. These effects can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
4-(5-Ethyl-1H-tetrazol-1-yl)-3-methylaniline can be compared with other similar compounds, such as:
4-(5-Methyl-1H-tetrazol-1-yl)aniline: This compound has a similar structure but with a methyl group instead of an ethyl group on the tetrazole ring. The presence of the methyl group can influence the compound’s reactivity and binding properties.
4-(5-Phenyl-1H-tetrazol-1-yl)aniline: In this compound, a phenyl group is attached to the tetrazole ring. The larger size and aromatic nature of the phenyl group can significantly alter the compound’s chemical and biological properties.
4-(5-Ethyl-1H-tetrazol-1-yl)phenol: This compound has a phenol group instead of an aniline group. The presence of the hydroxyl group can affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial purposes.
Properties
CAS No. |
460044-13-7 |
|---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(5-ethyltetrazol-1-yl)-3-methylaniline |
InChI |
InChI=1S/C10H13N5/c1-3-10-12-13-14-15(10)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3 |
InChI Key |
GDRPXVXZKHUXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C2=C(C=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)



![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)
propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)
